4-Nitrophenyl beta-D-thiofucopyranoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl beta-D-thiofucopyranoside typically involves the reaction of 4-nitrophenol with beta-D-thiofucopyranosyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform , and the product is purified by recrystallization or chromatography .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl beta-D-thiofucopyranoside undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by enzymes such as beta-galactosidase , resulting in the release of 4-nitrophenol .
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride .
Substitution: The thio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Enzymatic reactions typically occur in aqueous buffers at physiological pH and temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as thiols or amines in organic solvents like dimethylformamide (DMF) .
Major Products:
Hydrolysis: 4-Nitrophenol and beta-D-thiofucose.
Reduction: 4-Aminophenyl beta-D-thiofucopyranoside.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl beta-D-thiofucopyranoside is widely used in scientific research, particularly in the following areas:
Chemistry:
Enzyme Assays: Used as a chromogenic substrate to measure the activity of enzymes such as beta-galactosidase .
Biology:
Glycosidase Studies: Helps in studying the specificity and kinetics of glycosidases, enzymes that hydrolyze glycosidic bonds.
Medicine:
Diagnostic Tools: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities.
Industry:
Mechanism of Action
The mechanism of action of 4-Nitrophenyl beta-D-thiofucopyranoside involves its interaction with specific enzymes, particularly glycosidases. When used as a substrate, the compound binds to the active site of the enzyme, leading to the cleavage of the glycosidic bond and the release of 4-nitrophenol . This reaction can be monitored spectrophotometrically due to the distinct absorbance of 4-nitrophenol at 405 nm .
Comparison with Similar Compounds
- 4-Nitrophenyl beta-D-glucopyranoside
- 4-Nitrophenyl beta-D-xylopyranoside
- 4-Nitrophenyl beta-D-galactopyranoside
Comparison: 4-Nitrophenyl beta-D-thiofucopyranoside is unique due to the presence of the thio group, which can influence its reactivity and interaction with enzymes compared to its oxygen-containing counterparts like 4-Nitrophenyl beta-D-glucopyranoside . This uniqueness makes it valuable in studying enzyme specificity and developing selective enzyme inhibitors .
Properties
CAS No. |
51885-71-3 |
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Molecular Formula |
C12H15NO6S |
Molecular Weight |
301.32 g/mol |
IUPAC Name |
2-methyl-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C12H15NO6S/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3 |
InChI Key |
JVQFCJCGZQPUHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)SC2=CC=C(C=C2)[N+](=O)[O-])O)O)O |
Origin of Product |
United States |
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